1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one typically involves the nucleophilic substitution of an α-halogenated ketone with an amine. One common method is the reaction of 3-chloropropanone with 2-amino-3-hydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one: Similar structure but with an additional amino group.
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid: Contains a similar phenyl ring with amino and hydroxyl groups but differs in the side chain structure.
Uniqueness
1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is unique due to the presence of both a chloropropanone moiety and a phenyl ring with amino and hydroxyl groups
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(2-amino-3-hydroxyphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
InChI Key |
NQBHZNHOHACEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCCl |
Origin of Product |
United States |
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